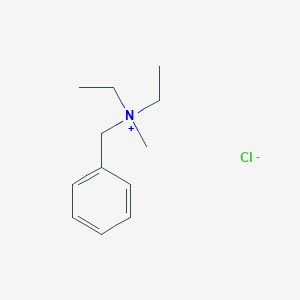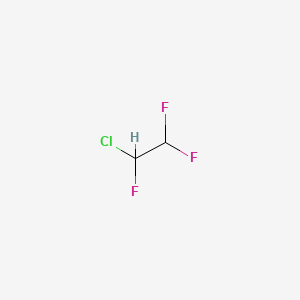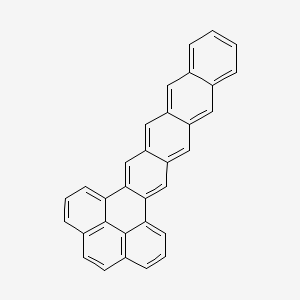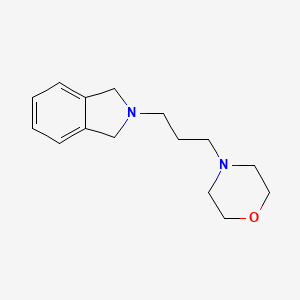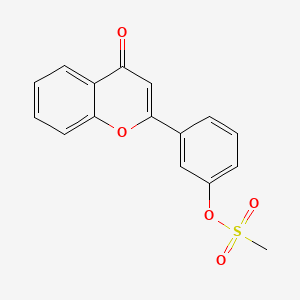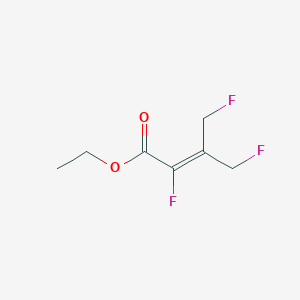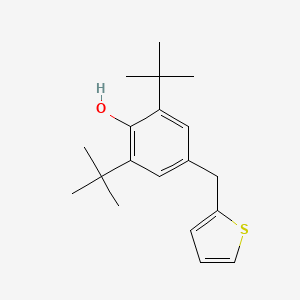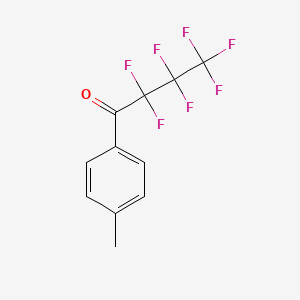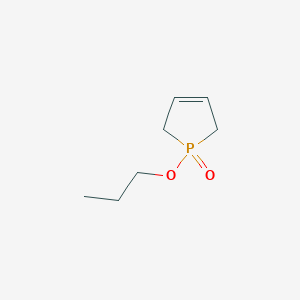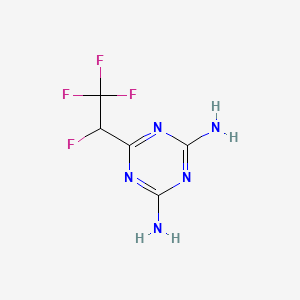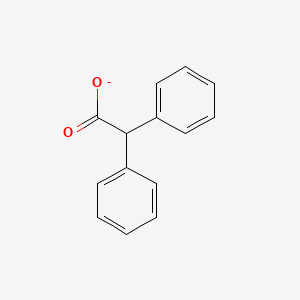
GSK SYK inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “GSK SYK inhibitor” refers to a class of molecules designed to inhibit the activity of spleen tyrosine kinase (SYK). SYK is a cytosolic non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors . Inhibition of SYK has therapeutic potential in treating various diseases, including autoimmune disorders, cancers, and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK SYK inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the particular inhibitor being synthesized. Common steps include:
Formation of Core Structure: This often involves the construction of a heterocyclic core, such as a pyrimidine or quinoline ring, through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups, such as halogens, amines, or hydroxyl groups, to enhance the inhibitor’s binding affinity and selectivity.
Final Coupling Reactions: Coupling of the core structure with other moieties to form the final inhibitor molecule.
Industrial Production Methods
Industrial production of GSK SYK inhibitors involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
GSK SYK inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in the inhibitor may yield an aldehyde or carboxylic acid, while reduction of a nitro group may produce an amine.
Wissenschaftliche Forschungsanwendungen
GSK SYK inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as chemical probes to study the role of SYK in various signaling pathways and to develop new synthetic methodologies.
Biology: Employed to investigate the biological functions of SYK in immune cells and other cell types.
Industry: Utilized in the development of new drugs and as tools for high-throughput screening in drug discovery programs.
Wirkmechanismus
The mechanism of action of GSK SYK inhibitors involves binding to the active site of SYK, thereby preventing its phosphorylation and subsequent activation . This inhibition blocks downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, leading to reduced activation, migration, adhesion, and proliferation of immune cells . The molecular targets and pathways involved include the BCR, Fc receptors, and other immune receptors .
Vergleich Mit ähnlichen Verbindungen
GSK SYK inhibitors can be compared with other similar compounds, such as:
Fostamatinib (R788): An oral SYK inhibitor used in the treatment of chronic immune thrombocytopenia.
Entospletinib (GS-9973): A second-generation SYK inhibitor showing promising results in clinical trials against B-cell malignancies.
Cerdulatinib (PRT062070): A dual SYK and Janus kinase (JAK) inhibitor being evaluated for its efficacy in hematological malignancies.
TAK-659: Another SYK inhibitor under clinical investigation for its potential in treating various cancers.
The uniqueness of GSK SYK inhibitors lies in their specific binding affinity and selectivity for SYK, which can result in distinct therapeutic profiles and reduced off-target effects compared to other inhibitors.
Eigenschaften
Molekularformel |
C21H27FN6 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
7-(1-tert-butylpyrazol-4-yl)-N-[(3-fluoropiperidin-3-yl)methyl]-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
KZHRNYBKXGVNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
